3-Fluoro-4-(methylsulfamoyl)benzoic acid
CAS No.: 1503725-93-6
Cat. No.: VC2977726
Molecular Formula: C8H8FNO4S
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1503725-93-6 |
---|---|
Molecular Formula | C8H8FNO4S |
Molecular Weight | 233.22 g/mol |
IUPAC Name | 3-fluoro-4-(methylsulfamoyl)benzoic acid |
Standard InChI | InChI=1S/C8H8FNO4S/c1-10-15(13,14)7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) |
Standard InChI Key | JAYOPTGXLWIBTI-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F |
Canonical SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F |
Introduction
Physical and Chemical Properties
3-Fluoro-4-(methylsulfamoyl)benzoic acid possesses specific physicochemical characteristics that define its behavior in chemical and biological systems. The structural arrangement of its functional groups contributes to unique reactivity patterns and potential applications.
Basic Properties
Table 1 summarizes the key physical and chemical properties of 3-Fluoro-4-(methylsulfamoyl)benzoic acid.
Property | Value |
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CAS Number | 1503725-93-6 |
Molecular Formula | C₈H₈FNO₄S |
Molecular Weight | 233.22 g/mol |
IUPAC Name | 3-Fluoro-4-(methylsulfamoyl)benzoic acid |
Structure | Benzoic acid with fluorine at position 3 and methylsulfamoyl group at position 4 |
Melting Point | Not available in literature |
Boiling Point | Not available in literature |
The molecular structure contains several key functional groups that influence its chemical behavior :
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A carboxylic acid group (-COOH)
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A fluorine atom at the 3-position
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A methylsulfamoyl group (CH₃NHSO₂-) at the 4-position
Structural Features
The presence of fluorine enhances the compound's lipophilicity and metabolic stability, while the methylsulfamoyl group introduces hydrogen bonding capabilities through the NH moiety. The combination of these structural elements creates a compound with unique electronic distribution and potential for specific interactions with biological targets .
Chemical Reactivity
3-Fluoro-4-(methylsulfamoyl)benzoic acid can participate in various chemical reactions due to its multiple functional groups, enabling diverse chemical transformations.
Carboxylic Acid Reactions
The carboxylic acid moiety can undergo several typical reactions:
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Esterification: Formation of esters with alcohols
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Amidation: Reaction with amines to form amides
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Reduction: Conversion to alcohols or aldehydes using appropriate reducing agents
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Salt Formation: Reaction with bases to form carboxylate salts
Fluorine-Related Reactions
The fluorine atom at position 3 contributes to specific reactivity patterns:
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Nucleophilic Aromatic Substitution: The electron-withdrawing nature of fluorine facilitates nucleophilic attack, particularly when activated by other electron-withdrawing groups
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Metal-Catalyzed Coupling: Potential participation in cross-coupling reactions
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Directing Effects: Influence on the regioselectivity of further aromatic substitution reactions
Methylsulfamoyl Group Reactions
The methylsulfamoyl (CH₃NHSO₂-) group can participate in:
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N-Alkylation: Further modification at the nitrogen atom
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Hydrogen Bonding: Formation of hydrogen bonds in biological systems
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Hydrolysis: Potential cleavage under strongly acidic or basic conditions
These diverse reaction pathways provide versatility for structural modifications, enabling the development of derivatives with potentially enhanced biological activities or improved physicochemical properties.
Comparison with Similar Compounds
To better understand the unique properties of 3-Fluoro-4-(methylsulfamoyl)benzoic acid, a comparison with structurally similar compounds provides valuable insights.
Structural Analogs
Table 2 presents a comparison of key properties among related compounds.
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
---|---|---|---|---|
3-Fluoro-4-(methylsulfamoyl)benzoic acid | C₈H₈FNO₄S | 233.22 | 1503725-93-6 | Reference compound |
4-Fluoro-3-(methylsulfamoyl)benzoic acid | C₈H₈FNO₄S | 233.22 | 926196-72-7 | Positional isomer with F and methylsulfamoyl groups swapped |
3-Fluoro-4-(methylsulfonyl)benzoic acid | C₈H₇FO₄S | 218.2 | 185945-88-4 | Methylsulfonyl (CH₃SO₂-) instead of methylsulfamoyl group |
3-Fluoro-4-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | 115754-21-7 | Trifluoromethyl (CF₃) instead of methylsulfamoyl group |
4-Fluoro-3-(methylsulfanyl)benzoic acid | C₈H₇FO₂S | 186.21 | 169310-01-4 | Methylsulfanyl (CH₃S-) instead of methylsulfamoyl group |
Structure-Activity Relationships
The positional arrangement of functional groups significantly influences these compounds' chemical reactivity and biological activity:
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Positional Isomers: 3-Fluoro-4-(methylsulfamoyl)benzoic acid and 4-Fluoro-3-(methylsulfamoyl)benzoic acid differ in the positions of the fluorine and methylsulfamoyl groups, potentially affecting their binding orientations with biological targets .
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Hydrogen Bonding Capacity: The methylsulfamoyl group (CH₃NHSO₂-) contains an NH moiety capable of hydrogen bonding, distinguishing it from the methylsulfonyl group (CH₃SO₂-), which lacks this feature.
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Electronic Distribution: The specific arrangement of the fluorine atom and methylsulfamoyl group creates a unique electronic distribution in the aromatic ring, potentially affecting reactivity and binding properties.
The related compound 3-Fluoro-4-(trifluoromethyl)benzoic acid has been investigated for applications in the synthesis of potassium channel openers used for treating epilepsy , suggesting neurological applications for fluorinated benzoic acid derivatives more broadly.
Current Research and Future Perspectives
Recent research has increasingly focused on fluorinated benzoic acid derivatives due to their potential therapeutic applications.
Current Research Areas
Current areas of investigation include:
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Selective NKCC1 Inhibitors: Development of highly selective inhibitors of the NKCC1 transporter, offering advantages over non-selective inhibitors: "Being selective for NKCC1, this chemical class has a safer pharmacological profile..." .
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Structure-Activity Relationship Studies: Examining how structural modifications affect biological activity: "The combination of the dimethylated sulfonamide with elongation of the chain on the amino group to the n-hexyl motif resulted... Importantly, the presence of the trifluoromethyl group substantially enhanced the activity..." .
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Optimization of Drug-Like Properties: Research focusing on enhancing solubility, metabolic stability, and pharmacokinetic profiles of these compounds.
Future Research Directions
Future research directions may include:
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Novel Synthetic Approaches: Development of more efficient and selective methods for introducing methylsulfamoyl groups and fluorine substituents into benzoic acid scaffolds.
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Expanded Biological Evaluation: Broader screening of 3-Fluoro-4-(methylsulfamoyl)benzoic acid and derivatives against various biological targets to identify new potential applications.
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Formulation Strategies: Investigation of advanced formulation approaches to enhance bioavailability and target specificity.
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Computational Studies: Application of in silico methods to predict binding modes and design more effective derivatives with enhanced selectivity and potency.
Synthetic Derivatives and Modifications
The structural framework of 3-Fluoro-4-(methylsulfamoyl)benzoic acid allows for various modifications to generate derivatives with potentially enhanced properties.
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